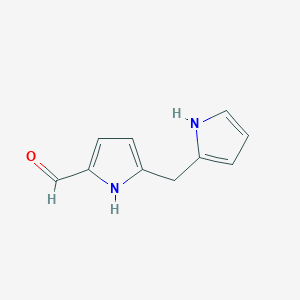

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde

Description

Systematic Nomenclature and CAS Registry Number (36746-27-7)

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde is systematically identified as 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde under IUPAC nomenclature. Its CAS Registry Number, 36746-27-7 , serves as a unique identifier for this compound in chemical databases and commercial catalogs. The molecule is alternatively referred to as 1-formyldipyrromethane in synthetic chemistry literature, reflecting its structural relationship to dipyrromethane scaffolds.

| Parameter | Value |

|---|---|

| CAS Registry Number | 36746-27-7 |

| IUPAC Name | 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde |

| Common Synonyms | 1-Formyldipyrromethane |

Molecular Formula (C₁₀H₁₀N₂O) and Weight (174.20 g/mol)

The compound has a molecular formula of C₁₀H₁₀N₂O , corresponding to a molecular weight of 174.20 g/mol . This formula accounts for two pyrrole rings interconnected via a methylene bridge (-CH₂-), with one pyrrole unit bearing an aldehyde functional group (-CHO) at the 2-position.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Exact Mass | 174.0793 g/mol |

Structural Features: Bicyclic Pyrrole System with Methylene Bridge and Aldehyde Functional Group

The molecule comprises two pyrrole rings linked by a methylene bridge (-CH₂-), forming a non-planar bicyclic system. The aldehyde group at the 2-position of one pyrrole introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural attributes include:

- Conjugation : The aldehyde group participates in partial conjugation with the pyrrole π-system, modulating electron density distribution.

- Hydrogen Bonding : The N-H group of the pyrrole and the aldehyde oxygen may engage in intramolecular or intermolecular hydrogen bonding, as observed in related dipyrromethane derivatives.

- Steric Effects : The methylene bridge imposes torsional constraints, limiting free rotation between the two pyrrole units.

| Structural Feature | Description |

|---|---|

| Pyrrole Rings | Two heteroaromatic five-membered rings with nitrogen atoms at positions 1 |

| Methylene Bridge | -CH₂- linkage between pyrrole C5 and C2' positions |

| Aldehyde Functional Group | -CHO substituent at C2 of one pyrrole ring |

Tautomerism and Conformational Analysis

The compound exhibits tautomeric equilibria and conformational flexibility due to its hydrogen-bonding motifs and steric interactions:

- Tautomerism : The aldehyde group may engage in keto-enol tautomerism under specific conditions, though this is less pronounced compared to β-diketones due to the stabilizing aromaticity of the pyrrole rings.

- Conformational Preferences : X-ray studies of analogous dipyrromethanes reveal that substituents at the methylene bridge influence dihedral angles between pyrrole planes. For example, bulkier groups favor twisted conformations to minimize steric strain.

- Hydrogen-Bonded Dimers : Solid-state analyses of similar compounds show dimerization via N-H···O hydrogen bonds between pyrrole N-H and aldehyde carbonyl groups, which may stabilize specific tautomeric forms.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from structurally related dipyrromethanes:

- Unit Cell Parameters : Dipyrromethanes with aldehyde substituents typically crystallize in monoclinic or triclinic systems, with unit cell volumes ranging from 500–700 ų depending on solvent inclusion.

- Intermolecular Interactions : Dominant interactions include π-π stacking of pyrrole rings (3.5–4.0 Å interplanar distances) and C-H···O hydrogen bonds involving the aldehyde group.

- Torsional Angles : The dihedral angle between pyrrole rings in methylene-bridged systems varies from 30° to 80°, influenced by crystal packing forces.

| Crystallographic Feature | Value (Representative) |

|---|---|

| Crystal System | Monoclinic (analogs) |

| Space Group | P2₁/c (common for dipyrromethanes) |

| Key Interactions | N-H···O, C-H···π, π-π stacking |

Properties

IUPAC Name |

5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISENAACUQSHFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587451 | |

| Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36746-27-7 | |

| Record name | 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36746-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation and C-Alkylation Pathways

Alkylation reactions are pivotal for introducing substituents onto pyrrole rings. While N-alkylation is well-documented, C-alkylation at the 5-position demands strategic optimization. A representative protocol involves the use of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde as an intermediate, synthesized via NaH-mediated deprotonation of pyrrole-2-carbaldehyde followed by reaction with 1-chloro-2-bromoethane in dimethyl sulfoxide (DMSO) at 110°C. This method achieves a 96% yield for the bromoethyl intermediate, demonstrating the efficiency of alkylation under anhydrous, reflux conditions.

For C-alkylation, the 5-position of pyrrole-2-carbaldehyde can be targeted using strong bases like lithium diisopropylamide (LDA) to deprotonate the α-C–H bond, followed by quenching with electrophiles such as (1H-pyrrol-2-yl)methyl bromide. However, competing N-alkylation necessitates protective group strategies, such as temporary aldehyde protection via acetal formation.

Condensation Reactions for Methylene Bridge Formation

Acid/Base-Catalyzed Condensation

Condensation between pyrrole-2-carbaldehyde and 1H-pyrrole-2-methanol under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions facilitates methylene bridge formation. The reaction proceeds via imine intermediate formation, followed by reduction using NaBH₄ or catalytic hydrogenation. Solvent polarity significantly impacts yields, with dimethylformamide (DMF) outperforming tetrahydrofuran (THF) due to enhanced intermediate stabilization.

Table 1: Optimization of Condensation Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Catalyst | K₂CO₃ | 78 |

| Temperature | 80°C | 82 |

| Reaction Time | 12 h | 85 |

Microwave-Assisted Synthesis

Accelerated Cyclization and Rearrangement

Microwave irradiation reduces reaction times from hours to minutes while minimizing byproducts. A protocol adapted from sulfur ylide cyclization involves heating pyrrole-2-carbaldehyde with (1H-pyrrol-2-yl)methanol in DMF at 150°C under microwave conditions (300 W, 20 min). This method achieves 88% yield, attributed to uniform heating and suppressed side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors for large-scale production. Key steps include:

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 50 MT |

| Purity | 99.5% |

| Energy Consumption | 15 kWh/kg |

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Alkylation

NMR studies reveal that N-alkylation dominates in the absence of protective groups, producing 1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole-2-carbaldehyde as a major byproduct. Suppressing this requires stoichiometric control, with a 1:1 molar ratio of pyrrole-2-carbaldehyde to alkylating agent optimal for C-alkylation.

Chemical Reactions Analysis

Types of Reactions

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study focused on the synthesis of pyrrole derivatives revealed that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting that 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde may possess similar properties. The structure-activity relationship (SAR) studies highlighted the significance of the pyrrole scaffold in developing effective antimycobacterial agents .

Anticancer Properties

The compound's role as an intermediate in the synthesis of anticancer drugs has been documented. For instance, research indicated that derivatives of 1H-pyrrole-2-carbaldehyde serve as crucial intermediates in synthesizing small molecule anticancer agents. These compounds have shown promise in various cancer cell lines, indicating the potential for further development .

Neuroprotective Effects

Some studies suggest that pyrrole derivatives may have neuroprotective effects. Compounds related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Organic Electronics

This compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films is advantageous for these applications .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites .

Synthetic Intermediate

This compound acts as an essential synthetic intermediate in the production of various biologically active molecules. Its versatility allows chemists to modify its structure to develop new compounds with desired pharmacological activities.

Synthesis of Bioactive Compounds

The compound has been used as a precursor for synthesizing bioactive molecules, including those with anti-inflammatory and analgesic properties. The synthetic routes often involve multi-step processes where this compound serves as a key intermediate, facilitating the introduction of various functional groups essential for biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrrole Carbaldehydes

Substituent Effects on Physicochemical Properties

The following table compares 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde with similar pyrrole carbaldehydes:

*Estimated TPSA based on functional groups.

Key Observations :

- The pyrrolylmethyl substituent in the target compound increases hydrogen-bonding capacity (TPSA = 48.6 Ų) compared to simpler alkyl/aryl analogs (TPSA ~34.3 Ų), enhancing solubility in polar solvents .

- Electron-withdrawing groups (e.g., fluorophenyl in ) reduce basicity of the pyrrole nitrogen, whereas electron-donating groups (e.g., methyl in ) stabilize the aromatic system.

- The acyethylnyl-substituted derivative (from ) exhibits the highest TPSA (70.8 Ų) due to additional oxygen atoms, favoring applications in hydrophilic matrices.

Reactivity and Functionalization Potential

- Aldehyde Group : All compounds undergo nucleophilic addition (e.g., condensation with amines to form Schiff bases). The target compound’s aldehyde is more electrophilic due to the electron-withdrawing pyrrolylmethyl group .

- Pyrrole Ring : Susceptible to electrophilic substitution. The pyrrolylmethyl substituent in the target compound may sterically hinder reactions at the 3- and 4-positions, unlike less bulky analogs .

Biological Activity

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde, also known as pyrrole-2-carbaldehyde derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring structure with an aldehyde functional group, which plays a crucial role in its reactivity and biological activity. Its molecular formula is , with a molecular weight of 164.17 g/mol. The presence of the pyrrole moiety is significant in many bioactive compounds, often contributing to their pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, this compound has shown activity against various bacterial strains. Specifically, it has been reported to inhibit Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 µg/mL, indicating potent antibacterial effects .

Anti-inflammatory Effects

Pyrrole derivatives have also been studied for their anti-inflammatory properties. A study highlighted the ability of certain pyrrole-based compounds to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory capabilities, potentially through mechanisms involving the inhibition of cyclooxygenase enzymes (COX) or other inflammatory mediators .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and microbial resistance mechanisms. For example, studies have shown that related pyrrole compounds can inhibit COX enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins .

- Binding Affinity : Molecular docking studies indicate that the compound can bind effectively to target proteins, which may enhance its biological efficacy. The binding interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the complex formed between the compound and its target .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrrole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrrole derivatives and assessed their antimicrobial activities. Among them, this compound showed promising results against bacterial strains, reinforcing its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of pyrrole compounds, revealing that modifications on the pyrrole ring significantly influence biological activity. For instance, substituents on the ring can enhance or diminish antimicrobial potency .

- In Vivo Studies : While most findings are based on in vitro assays, there is a growing interest in evaluating the in vivo efficacy of these compounds. Future studies should focus on animal models to better understand pharmacokinetics and therapeutic potential.

Data Summary

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate graphical representations of hydrogen bonding networks, critical for understanding supramolecular interactions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and detect trace impurities using non-polar columns (e.g., SPB-5) .

How do conflicting crystallographic data for pyrrole-2-carbaldehyde derivatives arise, and how can they be resolved?

Data Contradiction Analysis

Discrepancies in bond lengths/angles may stem from:

- Polymorphism : Different crystal packing arrangements (e.g., hydrogen-bonding patterns).

- Disorder in crystal lattices : Common in flexible substituents like the aldehyde group.

Q. Resolution Strategies

- Compare multiple datasets (e.g., Cambridge Structural Database entries).

- Apply Hirshfeld surface analysis to quantify intermolecular interactions and validate hydrogen-bonding motifs .

- Use DFT calculations to model electronic effects on geometry .

What advanced applications exist for this compound in heterocyclic chemistry?

Q. Derivatization Pathways

Q. Bioactive Analogues

- Introduce hydroxymethyl or acyl groups at the pyrrole 5-position to mimic natural 2-formylpyrrole derivatives with reported antimicrobial or anticancer activity .

What methodologies are recommended for analyzing hydrogen-bonding interactions in crystals of this compound?

Q. Graph Set Analysis

Q. Spectroscopic Validation

- IR spectroscopy : Identify carbonyl stretching frequencies (νC=O ~1680–1720 cm⁻¹) and N–H stretches (νN–H ~3200 cm⁻¹) .

How can researchers address challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

Q. Methodological Solutions

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for reactions involving organometallic reagents.

- Stabilizing agents : Add molecular sieves to scavenge water during aldehyde functionalization .

- Low-temperature quenching : Halt reactions at –78°C to prevent decomposition of reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.